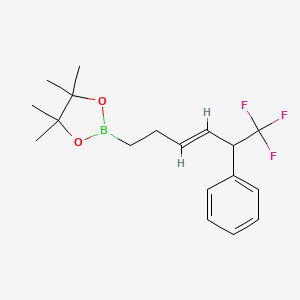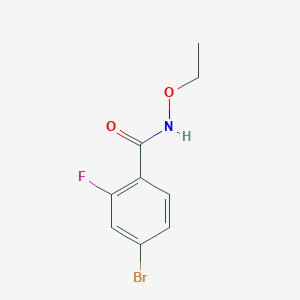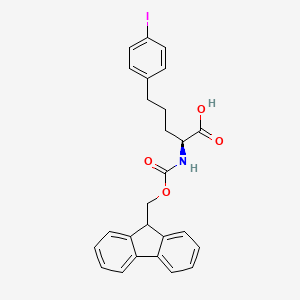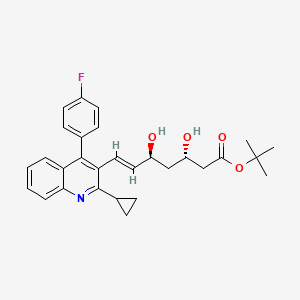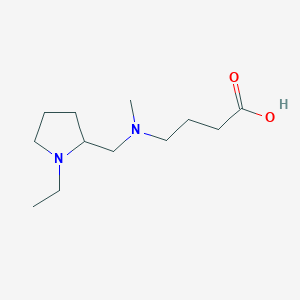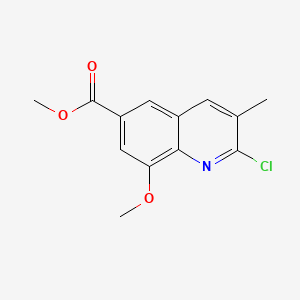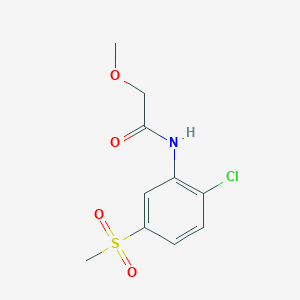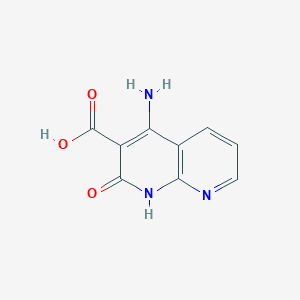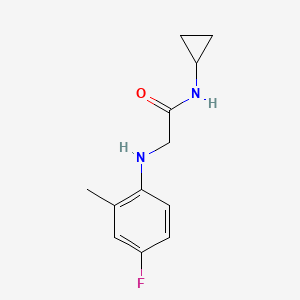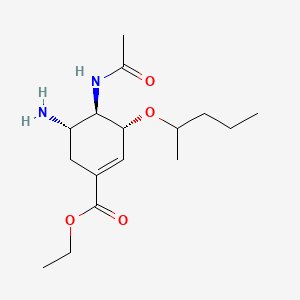
(3R,4R,5S)-Ethyl 4-acetamido-5-amino-3-(pentan-2-yloxy)cyclohex-1-enecarboxylate (Oseltamivir Impurity pound(c)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl (3R,4R,5S)-4-acetamido-5-amino-3-(pentan-2-yloxy)cyclohex-1-ene-1-carboxylate is an organic compound with a complex structure It is characterized by the presence of multiple functional groups, including an acetamido group, an amino group, and an ester group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (3R,4R,5S)-4-acetamido-5-amino-3-(pentan-2-yloxy)cyclohex-1-ene-1-carboxylate typically involves multiple steps. One common method involves the reaction of 5-bromo-pentan-3-ol with 2-hydroxybutanoic acid ethyl ester in the presence of a base such as sodium carbonate. The reaction is carried out in a dry solvent like dimethylformamide. The product is then purified using organic solvents .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. The reaction conditions are carefully controlled to ensure the purity and quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl (3R,4R,5S)-4-acetamido-5-amino-3-(pentan-2-yloxy)cyclohex-1-ene-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino and acetamido groups can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and alkylating agents are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
Ethyl (3R,4R,5S)-4-acetamido-5-amino-3-(pentan-2-yloxy)cyclohex-1-ene-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of fine chemicals and as a precursor for other complex molecules.
Mécanisme D'action
The mechanism of action of Ethyl (3R,4R,5S)-4-acetamido-5-amino-3-(pentan-2-yloxy)cyclohex-1-ene-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or activation of signaling cascades, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethyl (1S,5R,6S)-5-(pentan-2-yloxy)-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylate
- Ethyl (3R,4S,5S)-4,5-epoxy-3-(1-ethylpropoxy)cyclohex-1-ene-1-carboxylate
Uniqueness
Ethyl (3R,4R,5S)-4-acetamido-5-amino-3-(pentan-2-yloxy)cyclohex-1-ene-1-carboxylate is unique due to its specific functional groups and stereochemistry.
Propriétés
Formule moléculaire |
C16H28N2O4 |
|---|---|
Poids moléculaire |
312.40 g/mol |
Nom IUPAC |
ethyl (3R,4R,5S)-4-acetamido-5-amino-3-pentan-2-yloxycyclohexene-1-carboxylate |
InChI |
InChI=1S/C16H28N2O4/c1-5-7-10(3)22-14-9-12(16(20)21-6-2)8-13(17)15(14)18-11(4)19/h9-10,13-15H,5-8,17H2,1-4H3,(H,18,19)/t10?,13-,14+,15+/m0/s1 |
Clé InChI |
ZEOLHEREMPZKSS-MOBHLTHFSA-N |
SMILES isomérique |
CCCC(C)O[C@@H]1C=C(C[C@@H]([C@H]1NC(=O)C)N)C(=O)OCC |
SMILES canonique |
CCCC(C)OC1C=C(CC(C1NC(=O)C)N)C(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-((Benzo[d]oxazol-2-ylamino)methyl)tetrahydro-2h-pyran-4-ol](/img/structure/B14908067.png)
